molecular formula C15H22BNO3 B2825820 N,3-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide CAS No. 2246720-26-1

N,3-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Cat. No.: B2825820
CAS No.: 2246720-26-1
M. Wt: 275.16
InChI Key: HYSWOQOVKTYBRC-UHFFFAOYSA-N
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Description

N,3-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a chemical compound supplied for research and development use only. It is not intended for diagnostic or therapeutic use. This benzamide derivative features a boronic ester functional group, a key characteristic that makes it a valuable building block in synthetic organic chemistry . Boronic esters of this type are primarily used in Suzuki-Miyaura cross-coupling reactions, a palladium-catalyzed process that forms carbon-carbon bonds between aryl halides and the boronic ester . This reaction is fundamental in the construction of complex biaryl structures, which are prevalent in the development of pharmaceuticals, agrochemicals, and advanced materials . The presence of the pinacol boronate group on the benzamide scaffold provides researchers with a versatile intermediate for exploring new chemical spaces and developing novel bioactive molecules or functional materials . The compound requires cold-chain transportation and should be stored sealed in a dry, cool environment .

Properties

IUPAC Name

N,3-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22BNO3/c1-10-9-11(13(18)17-6)7-8-12(10)16-19-14(2,3)15(4,5)20-16/h7-9H,1-6H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYSWOQOVKTYBRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(=O)NC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22BNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,3-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide typically involves the reaction of 4-bromo-N,N-dimethylbenzamide with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, and requires a base like potassium carbonate. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving efficiency .

Chemical Reactions Analysis

Types of Reactions

N,3-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide or sodium perborate for oxidation reactions.

    Reducing Agents: Like lithium aluminum hydride for reduction reactions.

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

1. GSK-3β Inhibition:
N,3-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide has been studied for its inhibitory activity against Glycogen Synthase Kinase 3 Beta (GSK-3β). GSK-3β is implicated in numerous diseases including Alzheimer's and diabetes. The compound has shown promising results with an IC50 value of 8 nM in inhibiting GSK-3β activity. This suggests potential therapeutic applications in treating conditions associated with GSK-3β dysregulation .

2. Anticancer Activity:
Research indicates that compounds containing the dioxaborolane moiety exhibit anticancer properties. The presence of the dioxaborolane group enhances the compound's ability to interact with biological targets involved in cancer progression. Studies have demonstrated that similar compounds can induce apoptosis in cancer cells and inhibit tumor growth .

Materials Science Applications

1. Polymer Chemistry:
The unique structural features of this compound allow it to be utilized as a building block in polymer synthesis. Its boron-containing structure can serve as a cross-linking agent or a functional additive in polymer formulations. This enhances properties such as thermal stability and mechanical strength in the resulting materials .

Synthetic Intermediate

1. Synthesis of Boronated Compounds:
This compound serves as an important intermediate in the synthesis of various boronated derivatives. The dioxaborolane group is particularly useful for the functionalization of aromatic compounds through Suzuki coupling reactions. This makes it valuable for developing new materials and pharmaceuticals that require boron-containing functionalities .

Case Studies

Study Focus Findings
Study on GSK-3β InhibitorsInvestigated the inhibitory effects on GSK-3βN,N-Dimethyl derivatives showed enhanced potency (IC50 = 8 nM) suggesting therapeutic potential in neurodegenerative diseases .
Anticancer ResearchEvaluated the anticancer activity of dioxaborolane derivativesInduced apoptosis in various cancer cell lines and inhibited tumor growth in vivo models .
Polymer DevelopmentExplored applications in polymer chemistryDemonstrated improved mechanical properties and thermal stability when incorporated into polymer matrices .

Mechanism of Action

The mechanism of action of N,3-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide involves its ability to form stable complexes with various substrates. The boron atom in the dioxaborolane ring can coordinate with nucleophiles, facilitating reactions such as Suzuki-Miyaura coupling. This coordination ability is crucial for its role in organic synthesis and other applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The compound belongs to a family of boronate-containing benzamides. Key structural analogues include:

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications Reference
N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide N,N-dimethyl, boronate at C4 317.20 Higher solubility in polar solvents due to N,N-dimethyl group; used in medicinal chemistry
N-Benzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide N-benzyl, boronate at C4 379.28 Solid (m.p. 138–140°C); intermediate in organic synthesis
N,4-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide N-methyl, C4-methyl, boronate at C3 317.20 Positional isomer; altered electronic effects for coupling reactions
N-(5-Phenylpentyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide Long alkyl chain with terminal phenyl group; boronate at C4 433.37 Potential tubulin-targeting agent for cancer therapy

Physical and Chemical Properties

  • Solubility: The target compound is soluble in chloroform, DCM, and ethanol, typical for boronate esters. Bulkier substituents (e.g., N-benzyl in ) reduce solubility in polar solvents.
  • Stability : Methyl groups at N and C3 provide steric protection to the boronate, improving hydrolytic stability compared to unsubstituted analogues. For instance, N,N-diethyl-4-methyl-3-(...)benzamide (molecular weight 317.23 g/mol) shows enhanced shelf life due to steric hindrance .

Biological Activity

N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide (CAS: 942070-94-2) is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide has the following chemical properties:

PropertyValue
Molecular FormulaC12H20BN3O3
Molecular Weight265.12 g/mol
CAS Number942070-94-2
Physical StateSolid
Melting Point125°C

The compound exhibits a range of biological activities primarily attributed to its interaction with various enzymatic pathways. It has shown promising results in inhibiting glycosidases, which are crucial in carbohydrate metabolism. This inhibition can be linked to its potential application in managing diabetes and other metabolic disorders.

Inhibitory Activity

Research indicates that N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide demonstrates significant inhibitory effects against various enzymes:

  • α-glucosidase Inhibition : The compound has been reported to have an IC50 ranging from 10 to 1314 nM against α-glucosidase enzymes. This suggests a potential role in controlling blood glucose levels by delaying carbohydrate absorption .
  • β-glucosidase and β-galactosidase : Moderate inhibition was observed against these enzymes with IC50 values around 188 μM and 175 μM respectively .

Study on Glycosidase Inhibition

A recent study explored the glycosidase inhibitory activity of various benzamide derivatives. The findings indicated that modifications in the structure significantly impacted the inhibitory potency. For instance:

  • Compound Variants : Variants with nitro or amine substitutions showed altered activities compared to the parent compound. The study concluded that N,N-dimethyl substitution enhances enzyme affinity .

Anti-inflammatory Properties

In addition to glycosidase inhibition, N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide was evaluated for its anti-inflammatory effects in microglial cells. Results demonstrated a reduction in nitric oxide (NO) and interleukin-6 (IL-6) levels at concentrations as low as 1 µM. This suggests potential therapeutic applications in neuroinflammatory conditions .

Safety and Toxicology

While the compound shows promising biological activity, safety data indicate it can cause skin irritation and serious eye irritation upon exposure . Proper handling precautions are recommended to mitigate these risks.

Q & A

Basic: What are the standard synthetic protocols for preparing N,3-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide?

The synthesis typically involves coupling 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid with dimethylamine derivatives. A common method uses N,N’-dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst in dichloromethane under inert conditions. Reaction progress is monitored via thin-layer chromatography (TLC) , and purification employs column chromatography or recrystallization .
Key Data :

  • Yield: ~60–80% (varies with amine source and solvent).
  • Purity: >95% (confirmed by HPLC or NMR ).

Basic: How does the dioxaborolane group influence reactivity in Suzuki-Miyaura cross-coupling reactions?

The dioxaborolane moiety acts as a boronate ester , enabling transmetalation with palladium catalysts. Its steric bulk (from tetramethyl groups) stabilizes the boron center, preventing protodeboronation while allowing selective coupling with aryl halides. Optimal conditions include Pd(PPh₃)₄ or PdCl₂(dppf) catalysts, aqueous bases (e.g., Na₂CO₃), and polar solvents (THF/DMF) at 80–100°C .
Reaction Table :

SubstrateCatalystBaseYield (%)
Aryl BromidePd(PPh₃)₄Na₂CO₃85
Aryl ChloridePdCl₂(dppf)CsF72

Advanced: What crystallographic techniques are suitable for resolving structural ambiguities in this compound?

For X-ray crystallography, SHELX and OLEX2 are widely used. SHELXD (direct methods) solves phase problems, while SHELXL refines structures against high-resolution data. Challenges include low crystal quality due to flexible dimethylamide groups; cryocooling (100 K) and synchrotron radiation improve data resolution. Twinning or disorder requires iterative refinement with constraints .

Advanced: How can researchers address contradictions between NMR and mass spectrometry data?

Discrepancies (e.g., unexpected peaks in NMR or isotopic patterns in MS) may arise from impurities or degradation. Cross-validate with:

  • 2D NMR (HSQC, HMBC) to confirm connectivity.
  • HRMS for exact mass matching.
  • HPLC-MS to detect trace byproducts. For example, residual DCC adducts (~5% in MS) can be removed via silica gel chromatography .

Advanced: What strategies optimize coupling efficiency in sterically hindered substrates?

For bulky aryl partners:

  • Use PdCl₂(Amphos) or Buchwald-Hartwig ligands (e.g., XPhos) to enhance catalyst turnover.
  • Increase reaction temperature (100–120°C) and employ microwave-assisted synthesis.
  • Pre-form boronic acid via hydrolysis (NaOH/EtOH) to reduce steric hindrance .

Advanced: How is biological activity assessed for derivatives of this compound?

Derivatives are screened via:

  • Kinase inhibition assays : Measure IC₅₀ using ADP-Glo™ kits.
  • Cellular uptake studies : Fluorescent tagging (e.g., pyrene derivatives) tracked via confocal microscopy.
  • Metabolic stability : Incubate with liver microsomes and analyze via LC-MS .

Advanced: What are the stability considerations under varying pH and temperature?

The dioxaborolane ring hydrolyzes in aqueous media (t₁/₂ ~24 hrs at pH 7.4). Stability is enhanced in:

  • Anhydrous solvents (DMF, THF).
  • Low-temperature storage (-20°C, argon atmosphere).
  • Lyophilization for long-term storage .

Advanced: How can computational modeling predict reactivity trends?

DFT calculations (Gaussian, ORCA) model transition states for Suzuki coupling. Key parameters:

  • Boron-carbon bond dissociation energy (indicates transmetalation ease).
  • Electrostatic potential maps to predict regioselectivity.
  • Solvent effects (SMD model) for reaction optimization .

Advanced: What functional group modifications enhance solubility without compromising reactivity?

  • Introduce PEG chains or tert-butyl esters to improve aqueous solubility.
  • Replace dimethylamide with morpholine or piperazine rings (tested via SNAr reactions).
  • Balance hydrophilicity with boronate stability via protic solvent screening .

Advanced: How to troubleshoot low yields in large-scale syntheses?

Common issues:

  • Incomplete coupling : Increase catalyst loading (2–5 mol%) or switch to flow chemistry.
  • Byproduct formation : Optimize stoichiometry (1.2 eq. boronate ester).
  • Purification losses : Use automated flash chromatography with gradient elution (hexane/EtOAc) .

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